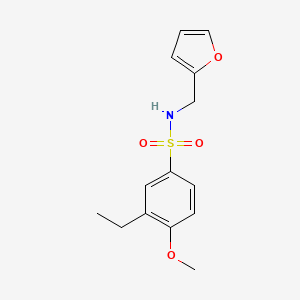

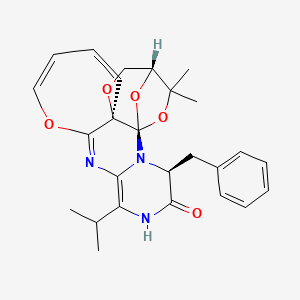

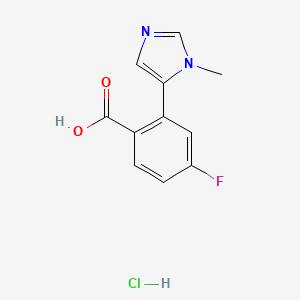

![molecular formula C11H10ClN5S B2712485 2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 945314-60-3](/img/structure/B2712485.png)

2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” belongs to a class of heterocyclic compounds known as 1,2,4-triazolo-thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are used as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazolo-thiadiazines involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazines and its derivatives .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo-thiadiazines is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo-thiadiazines typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, including compounds with antimicrobial properties. Swamy et al. (2006) synthesized a series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using different techniques such as IR, NMR, and X-ray crystallography, revealing their potential as antimicrobials. This research demonstrates the compound's structural versatility and its role in developing new antimicrobial agents (Swamy et al., 2006).

Biological Activities

Antimicrobial and Antifungal Activities : The compound's derivatives have shown significant inhibition against various microbial strains, suggesting their potential in developing new antimicrobial and antifungal medications. Özil et al. (2015) explored antimicrobial, anti-lipase, and antiurease activities of fused and non-fused 1,2,4-triazole derivatives, indicating the compound's utility in addressing microbial resistance and other health conditions related to enzyme inhibition (Özil et al., 2015).

Antioxidant Properties : The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole have been investigated for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Sunil et al. (2010) evaluated the antioxidant activity of triazolo-thiadiazoles and found them potent against various radical scavenging assays, showing promise in antioxidant therapy (Sunil et al., 2010).

Anticancer Potential : Research on the compound's derivatives has also touched on anticancer activities. The ability to induce apoptosis in cancer cells, such as HepG2, suggests a potential therapeutic application in cancer treatment. This is supported by studies showing the cytotoxic effects of triazolo-thiadiazoles on hepatocellular carcinoma cell lines, indicating their role in cancer therapy research (Sunil et al., 2010).

Future Directions

The future directions in the research of 1,2,4-triazolo-thiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-thiadiazine-based drugs for the treatment of multifunctional diseases . This includes the exploration of their diverse pharmacological activities and the optimization of their synthetic approaches .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .

Mode of Action

It is known that similar compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities .

Biochemical Pathways

Related compounds have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The biological activity of similar compounds may be influenced by various factors, including the presence of other molecules, ph, temperature, and more .

Biochemical Analysis

Biochemical Properties

Related triazolothiadiazines have been found to interact with various enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .

Cellular Effects

Related compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of the biosynthesis of prostaglandins .

Molecular Mechanism

Related compounds are known to inhibit the cyclo-oxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Properties

IUPAC Name |

2-chloro-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKMSGJPVMJJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

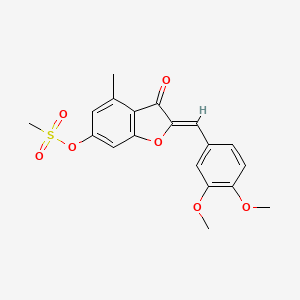

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)

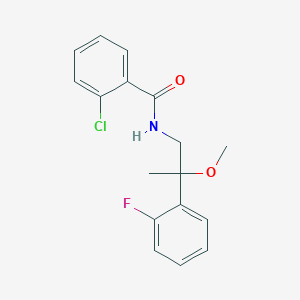

![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)

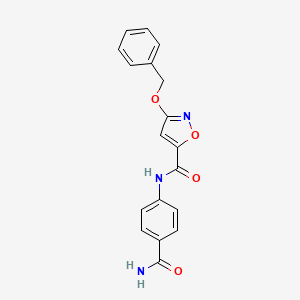

![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)

![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)

![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)